molecular formula C20H25N5O2 B5581357 7-propyl-2-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one

7-propyl-2-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5581357
M. Wt: 367.4 g/mol
InChI Key: JPZCOGVXOQZESA-UHFFFAOYSA-N
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Description

7-propyl-2-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antidiabetic Applications

Spirothiazolidines and related analogs have shown significant potential in anticancer and antidiabetic applications. For instance, specific compounds within this category demonstrated notably higher anticancer activities compared to Doxorubicin® against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds exhibited superior therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors, indicating promising antidiabetic properties (Flefel et al., 2019).

Antimicrobial Activities

Spirothiazolopyranopyrazoles and related derivatives have been synthesized and evaluated for their antimicrobial properties, offering a new avenue for developing potent antimicrobial agents. This showcases the compound's potential utility in creating treatments or preventive solutions against microbial infections (Al-Ahmadi, 1997).

Synthesis of Bi-heterocyclic Systems

The compound's structural features are conducive to the synthesis of novel bi-heterocyclic systems. Research demonstrates the possibility of generating α-(prop-2-yn-1-yloxy)hydrazones that can be converted into alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones, highlighting the compound's relevance in synthesizing diverse heterocyclic structures with potential pharmaceutical applications (De Crescentini et al., 2016).

Versatile Terpyridine Analogues

Compounds structurally related to diazaspiro[4.5]decan-6-one have been explored as versatile terpyridine analogues in coordination chemistry. These studies highlight the compound's potential in developing luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, indicating its broad applicability in materials science and biochemistry (Halcrow, 2005).

Properties

IUPAC Name

7-propyl-2-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-2-10-24-11-5-7-20(19(24)27)8-12-25(14-20)18(26)17-13-16(22-23-17)15-6-3-4-9-21-15/h3-4,6,9,13H,2,5,7-8,10-12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZCOGVXOQZESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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